molecular formula C12H16O B13766727 Benzeneacetaldehyde, ar,alpha-diethyl- CAS No. 68228-11-5

Benzeneacetaldehyde, ar,alpha-diethyl-

Cat. No.: B13766727
CAS No.: 68228-11-5
M. Wt: 176.25 g/mol
InChI Key: MNQKBKLEKUBHOG-UHFFFAOYSA-N
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Description

Benzeneacetaldehyde, ar,alpha-diethyl- is an organic compound with the molecular formula C10H12O. It is a derivative of benzeneacetaldehyde, where the aryl (ar) and alpha positions are substituted with ethyl groups. This compound is known for its distinct aromatic properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneacetaldehyde, ar,alpha-diethyl- can be synthesized through the reaction of benzeneacetaldehyde with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide and a strong base like sodium hydride in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to ensure complete substitution at the aryl and alpha positions.

Industrial Production Methods

In an industrial setting, the production of benzeneacetaldehyde, ar,alpha-diethyl- often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the ethylation reaction. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetaldehyde, ar,alpha-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of diethylbenzoic acid.

    Reduction: Formation of diethylbenzyl alcohol.

    Substitution: Formation of various substituted benzeneacetaldehyde derivatives depending on the substituent used.

Scientific Research Applications

Benzeneacetaldehyde, ar,alpha-diethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of benzeneacetaldehyde, ar,alpha-diethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetaldehyde
  • Benzeneacetaldehyde, ar-methyl-
  • Benzeneacetaldehyde, alpha-methyl-

Uniqueness

Benzeneacetaldehyde, ar,alpha-diethyl- is unique due to the presence of two ethyl groups, which significantly influence its chemical reactivity and physical properties. These substitutions can enhance its stability, alter its solubility, and modify its interaction with other molecules compared to its simpler analogs.

Properties

68228-11-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(3-ethylphenyl)butanal

InChI

InChI=1S/C12H16O/c1-3-10-6-5-7-12(8-10)11(4-2)9-13/h5-9,11H,3-4H2,1-2H3

InChI Key

MNQKBKLEKUBHOG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(CC)C=O

Origin of Product

United States

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